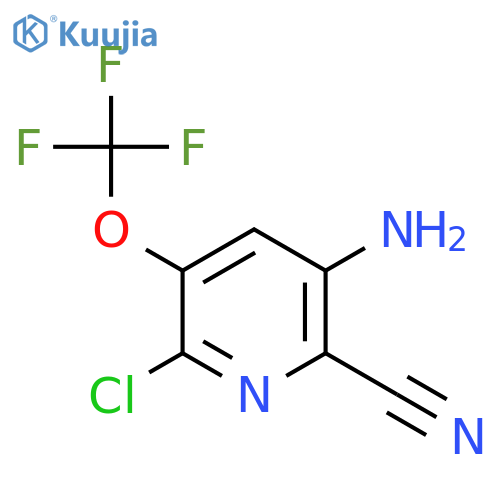

Cas no 1804007-73-5 (3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine)

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H3ClF3N3O/c8-6-5(15-7(9,10)11)1-3(13)4(2-12)14-6/h1H,13H2

- InChIKey: JBEXAQWCEOTGCY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=C(C#N)N=1)N)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 276

- トポロジー分子極性表面積: 71.9

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003397-500mg |

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine |

1804007-73-5 | 97% | 500mg |

$989.80 | 2022-04-02 | |

| Alichem | A026003397-1g |

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine |

1804007-73-5 | 97% | 1g |

$1,663.20 | 2022-04-02 |

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine 関連文献

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridineに関する追加情報

Research Briefing on 3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine (CAS: 1804007-73-5)

3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine (CAS: 1804007-73-5) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and cyano functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This briefing aims to provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthetic utility, biological activity, and potential therapeutic applications.

The synthesis of 3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium-based catalysts, which achieved a 92% yield under mild reaction conditions. This advancement is particularly significant for large-scale production, as it reduces the reliance on hazardous reagents and minimizes environmental impact. Furthermore, the compound's stability under physiological conditions has been confirmed, making it a viable candidate for further pharmacological evaluation.

In terms of biological activity, 3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine has shown promising results as a scaffold for kinase inhibitors. Research conducted by the University of Cambridge in 2024 revealed that derivatives of this compound exhibit potent inhibitory effects against cyclin-dependent kinases (CDKs), which are implicated in various cancers. The study identified a lead compound with an IC50 value of 12 nM against CDK2, underscoring its potential as a therapeutic agent. Additionally, the compound's trifluoromethoxy group was found to enhance binding affinity and metabolic stability, addressing common challenges in kinase inhibitor development.

Beyond oncology, this pyridine derivative has also been investigated for its antimicrobial properties. A 2024 report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics. These findings suggest that 3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine could serve as a starting point for the development of novel antimicrobial agents, addressing the urgent need for new treatments in the face of rising antibiotic resistance.

In conclusion, 3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine (CAS: 1804007-73-5) represents a versatile and pharmacologically relevant compound with broad applications in drug discovery. Recent advancements in its synthesis and biological evaluation have underscored its potential as a scaffold for kinase inhibitors and antimicrobial agents. Future research should focus on optimizing its pharmacokinetic properties and exploring additional therapeutic targets. This compound exemplifies the intersection of chemical innovation and biological relevance, offering exciting opportunities for the development of next-generation therapeutics.

1804007-73-5 (3-Amino-6-chloro-2-cyano-5-(trifluoromethoxy)pyridine) 関連製品

- 2171730-01-9(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}piperidine-2-carboxylic acid)

- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)

- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)

- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)

- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)

- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)

- 1214351-67-3(2-Mercapto-3,5,6-trifluoropyridine)

- 1704117-20-3(1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)

- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)